molecular formula C4H4N4O3 B044844 6-Amino-5-nitrosouracil CAS No. 5442-24-0

6-Amino-5-nitrosouracil

Cat. No. B044844
CAS RN: 5442-24-0
M. Wt: 156.1 g/mol
InChI Key: DKPCSXFEWFSECE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Amino-5-nitrosouracils involves condensation reactions followed by nitrosation. These compounds are characterized using various spectroscopic techniques such as FTIR, NMR, single crystal XRD, and UV–vis absorption spectroscopy, indicating a detailed structural understanding through these methodologies (Kumar et al., 2020).

Molecular Structure Analysis

Single-crystal X-ray crystallography studies have revealed that 6-Amino-5-nitrosouracil compounds can be crystalline, sometimes incorporating water molecules in their structure. The understanding of their molecular structure is essential for exploring their binding properties with various metal ions, as indicated by changes in color when forming complexes with metals such as cobalt, copper, and nickel (Kumar et al., 2020).

Chemical Reactions and Properties

Reactivity with thiols leads to a range of products, including disulphides and pteridine-2,4-diones, among others, highlighting the compound's versatility in chemical reactions. The mechanism of these reactions has been a subject of discussion, showcasing the compound's reactivity and potential for forming diverse chemical structures (Youssefyeh, 1975).

Physical Properties Analysis

Physical properties such as crystallinity, solubility in various solvents, and resistance to conditions like air oxygen and moisture are crucial for understanding the practical applications and handling of 6-Amino-5-nitrosouracil compounds. These properties are often determined through spectroscopic studies and X-ray diffraction analysis (Artem’eva & Petrova, 2022).

Chemical Properties Analysis

The chemical properties, including the interaction with metal ions to form complexes, are significant for their potential applications in various fields. Studies have shown how 6-Amino-5-nitrosouracil derivatives can form complexes with metals, altering their color and exhibiting specific binding constants, which are essential for their applications in metal ion detection and complexation (Kumar et al., 2020).

Scientific Research Applications

  • Organic Synthesis and Catalysis : 6-Amino-5-nitrosouracil is used in reactions with thiols to produce condensation and oxidation-reduction products, including disulphides and other compounds (Youssefyeh, 1975). It is also involved in the synthesis of 1,2,4-triazine 4-oxides, offering potential applications in organic synthesis and catalysis (Yavolovskii & Ivanov, 2007).

  • Metal Ion Complexation : 6-Amino-5-nitrosouracil demonstrates potential use in metal ions complexation. Studies show color changes when complexed with cobalt, copper, and nickel cations (Kumar et al., 2020).

  • Antimicrobial Activities : Derivatives of 6-Amino-5-nitrosouracil, such as 5-(3-nitrophenyllazo)-6-aminouracil, show antimicrobial activity against various bacteria and fungi (Zaki et al., 2018).

  • Structural and Theoretical Studies : The copper complex of 6-amino-1,3-dimethyl-5-nitrosouracil has been studied for its structural properties, revealing details about its pyrimidine moieties and water molecules (Salas et al., 1992). Additionally, studies on tautomerism and hydrogen bonding in violuric acid and related 6-amino-5-nitrosouracil species offer insights into the functional groups involved in hydrogen bonding (Bonacin et al., 2007).

  • Preparation of Intermediates : It is also used in the preparation of intermediates for the production of theophylline and caffeine (Abramova et al., 1978).

  • Thermal Studies : Thermal studies on metal complexes of 6-amino-5-nitrosouracil reveal interesting decomposition processes and dehydration energies (Salas-peregrin et al., 1985).

Safety And Hazards

6-Amino-5-nitrosouracil may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Future Directions

There are several papers that discuss the potential applications and future directions of 6-Amino-5-nitrosouracil. For instance, one paper discusses the synthesis and characterization of 5-nitroso-6-amino-uracil functionalized reduced graphene oxide for the detection of chromium ion in aqueous medium . Another paper discusses the novel reaction of 1,3-dimethyl-6-amino-5-nitrosouracil with lead tetraacetate .

properties

IUPAC Name

6-amino-5-nitroso-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPCSXFEWFSECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90202819
Record name 6-Amino-5-nitrosouracil
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Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

6-Amino-5-nitrosouracil

CAS RN

5442-24-0, 63884-45-7
Record name 6-Amino-5-nitroso-2,4(1H,3H)-pyrimidinedione
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Record name 6-Amino-5-nitrosouracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
113
Citations
EC Taylor, Y Maki, A McKillop - The Journal of Organic Chemistry, 1972 - ACS Publications
Lead tetraacetate oxidation of l, 3-dimethyl-6-amino-5-nitrosouracil (4) in glacial acetic acid solution results in rapid discharge of the purple color of 4, evolution of nitrogen, and the …
Number of citations: 40 pubs.acs.org
NA Illán-Cabeza, AR García-García… - Journal of inorganic …, 2005 - Elsevier
New complexes of rhenium(I) with some 5-nitrosopyrimidines with general formula [ReCl(CO) 3 L] have been prepared and characterized by elemental analysis, conductivity …
Number of citations: 61 www.sciencedirect.com
G Zvilichovsky, GB Brown - The Journal of Organic Chemistry, 1972 - ACS Publications
… report the isolation of 7-hydroxyxanthine (7) from the mixture resulting from the reaction of 6amino-5-nitrosouracil (2) with aqueous formaldehyde.13 The yield of pure 7-hydroxyxanthine …
Number of citations: 16 pubs.acs.org
G Ferguson, JN Low, M Quirós-Olozábal… - Polyhedron, 1996 - Elsevier
… this paper is devoted to the results of a novel example of this coordination mode, this complex being the first mixed complex described in the literature in which a 6-amino-5-nitrosouracil …
Number of citations: 24 www.sciencedirect.com
JA Bonacin, ALB Formiga, VHS de Melo… - Vibrational spectroscopy, 2007 - Elsevier
… One of these promising species is 6-amino-5-nitrosouracil, here denoted ANU. This species can coordinate transition metals and interact via hydrogen bonding with complementary …
Number of citations: 40 www.sciencedirect.com
M Sako, S Ohara, K Hirota, K Kano… - The Journal of …, 1991 - ACS Publications
… Oxidation of 6-Amino-5-nitrosouracil (Id) with LTA. To a suspension of Id (32 mg, 0.21 mmol) in glacial acetic acid (5 mL) was added LTA (122 mg, 0.25 mmol), and then the mixture was …
Number of citations: 12 pubs.acs.org
MN Moreno-Carretero, JM Salas-Peregrin… - Journal of Thermal …, 1984 - akjournals.com
… {I) complexes with 6-amino-5-nitrosouracil derivatives. As a part of these researches we report in this paper the thermal behaviour of Zn(ll) complexes of 6-amino-5-nitrosouracil (AH), 6-…
Number of citations: 14 akjournals.com
F Bélanger-Gariépy, R Faure, F Hueso-Ureña… - Polyhedron, 1998 - Elsevier
… of two uracils through the 6-amino group with an alkyl one [21-23] or a roughly planar MN4 moiety originated by the existence of two N5,N6-bidentate 6amino-5-nitrosouracil ligands [20]…
Number of citations: 18 www.sciencedirect.com
AA Yavolovskii, MS Fonari, G Bocelli… - Journal of Sulfur …, 2005 - Taylor & Francis
… In the course of our study we have observed, that the interaction of 6-amino-5-nitrosouracil, 1 with thiourea in aqueous acidic solution results in the replacement of oxygen of nitroso …
Number of citations: 7 www.tandfonline.com
NA Illán-Cabeza, AR García-García… - Computational and …, 2011 - Elsevier
… In this way, violuric acid and related 6-amino-5-nitrosouracil derivatives are typical N-… stabilities of every neutral and deprotonated forms of both 6-amino-5-nitrosouracil (6-amino-5-…
Number of citations: 4 www.sciencedirect.com

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